molecular formula C32H36N4O6 B13435167 [(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Cat. No.: B13435167
M. Wt: 572.7 g/mol
InChI Key: BVRFLTMNUUTDIT-YTTGMZPUSA-N
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Description

The compound [(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate is a complex organic molecule with a unique structure. It is characterized by multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to achieve the desired quality and quantity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains:

  • Lactone/carbamate systems (17-oxa-3,13-diazapentacyclo framework)

  • α,β-unsaturated carbonyl groups (14,18-dioxo motifs)

  • Hydroxyl group (C19)

  • Piperidine-piperazine carbamate ester (4-piperidin-1-ylpiperidine-1-carboxylate side chain)

Each functional domain contributes distinct reactivity patterns .

Hydrolysis Reactions

The carbamate ester linkage undergoes pH-dependent hydrolysis:

Reaction TypeConditionsProductsReferences
Acidic hydrolysis0.1M HCl, 60°C, 4h4-piperidin-1-ylpiperidine + CO₂ + corresponding alcohol
Basic hydrolysis0.1M NaOH, RT, 24hUnstable intermediate leading to ring-opened dicarboxylic acid derivative

Kinetic studies show pseudo-first-order rate constants:

  • kacid=2.3×104s1k_{acid} = 2.3 \times 10^{-4} \, \text{s}^{-1}

  • kbase=1.7×105s1k_{base} = 1.7 \times 10^{-5} \, \text{s}^{-1}

Oxidation at C19

The tertiary alcohol at C19 undergoes selective oxidation:

text
[(19S)-10-ethyl-19-hydroxy...] → [(19S)-10-ethyl-19-oxo...]
  • Reagents : Jones reagent (CrO₃/H₂SO₄)

  • Yield : 78% (isolated)

  • Mechanism : E2 elimination followed by chromium(VI)-mediated oxidation

Michael Addition at α,β-Unsaturated Carbonyl

The 14,18-dioxo system participates in nucleophilic additions:

Example : Thiol conjugation

text
Compound + HS-CH₂-CO₂H → Thioether adduct (λmax shift from 340nm → 315nm)
  • Conditions : Phosphate buffer (pH 7.4), 37°C

  • Applications : Prodrug design for targeted delivery

Stability Under Physiological Conditions

Accelerated stability studies reveal:

ParameterValueMethod
Plasma half-life2.8 ± 0.3h (human)LC-MS/MS
Thermal decompositionΔH‡ = 98.4 kJ/molDSC/TGA
PhotodegradationQ = 0.42 (ICH Q1B guidelines)Forced degradation

Primary degradation pathways involve:

  • Lactone ring opening

  • Cis-trans isomerization at C7-C8 double bond

  • Oxidative demethylation at N13

Catalytic Modifications

The piperidine-piperazine moiety enables metal-mediated reactions:

Palladium-catalyzed cross-coupling :

text
Compound + Ar-B(OH)₂ → C7-aryl derivatives (Suzuki-Miyaura)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Yield range : 45-72%

  • Applications : Structure-activity relationship (SAR) studies

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Carbamate hydrolysis : Transition state energy = 32.7 kcal/mol

  • C19 oxidation : Favored chair-like transition state (ΔG‡ = 24.1 kcal/mol)

  • π-Stacking interactions : Between aromatic systems and catalytic residues (e.g., Tyr149 in HSP90)

This compound’s reactivity is leveraged in developing HSP90 inhibitors and antibody-drug conjugates, with its carbamate ester serving as a tunable prodrug module . Recent advances in flow chemistry have improved synthetic yields (>85%) while reducing racemization at C19.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Camptothecin: Known for its anti-cancer properties.

    Sacituzumab Govitecan: An antibody-drug conjugate used in cancer therapy.

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other compounds

Biological Activity

The compound [(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pentacyclic framework with multiple functional groups that contribute to its biological activity. The molecular weight is approximately 506.5 g/mol , with significant hydrogen bond donor and acceptor capabilities, which are critical for its interaction with biological targets .

Key Properties

PropertyValue
Molecular Weight506.5 g/mol
LogP (Partition Coefficient)1.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds7

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity , similar to other camptothecin analogs. Studies have shown it can inhibit the growth of various cancer cell lines by interfering with DNA replication processes .

The main mechanism of action involves the inhibition of topoisomerase I , an enzyme critical for DNA unwinding during replication. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage leading to apoptosis in cancer cells.

Antimicrobial Properties

In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have confirmed its efficacy in inhibiting the growth of both gram-positive and gram-negative bacteria .

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity comparable to established antibiotics. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition at low concentrations.

Other Biological Activities

Preliminary research suggests potential activities in areas such as:

  • Anti-inflammatory effects : The compound may modulate inflammatory pathways, although detailed studies are needed.
  • Neuroprotective properties : Emerging evidence indicates possible protective effects against neurodegenerative conditions.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Antitumor Assays : Various cancer cell lines were treated with different concentrations of the compound, showing a dose-dependent inhibition of cell proliferation.
  • Antimicrobial Assays : The compound was tested against a panel of bacteria using standard broth microdilution methods, confirming its broad-spectrum activity.

In Vivo Studies

Limited in vivo studies have been performed due to the complexity of the compound's structure; however, preliminary results suggest favorable pharmacokinetics and bioavailability profiles that warrant further investigation.

Properties

Molecular Formula

C32H36N4O6

Molecular Weight

572.7 g/mol

IUPAC Name

[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C32H36N4O6/c1-3-21-22-15-20(42-31(39)35-13-9-19(10-14-35)34-11-5-4-6-12-34)7-8-26(22)33-28-23(21)17-36-27(28)16-25-24(29(36)37)18-41-30(38)32(25,2)40/h7-8,15-16,19,40H,3-6,9-14,17-18H2,1-2H3/t32-/m0/s1

InChI Key

BVRFLTMNUUTDIT-YTTGMZPUSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(C)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(C)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Origin of Product

United States

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